Pyridine-3-sulfonohydrazide
Overview
Description
Pyridine-3-sulfonohydrazide is an organic compound with the molecular formula C5H7N3O2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonohydrazide can be synthesized through the diazotization of 3-aminopyridine followed by the substitution of the diazo group with a sulfonyl group. The process involves the following steps:
Diazotization: 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Substitution: The diazonium salt is then reacted with a sulfonylating agent, such as sulfur dioxide or sulfonyl chloride, to yield this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors, such as microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved safety .
Chemical Reactions Analysis
Types of Reactions: Pyridine-3-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.
Reduction: It can be reduced to form pyridine-3-sulfonamide.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions
Major Products:
Oxidation: Pyridine-3-sulfonic acid.
Reduction: Pyridine-3-sulfonamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Pyridine-3-sulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is employed in the study of enzyme inhibition and as a probe for biochemical assays.
Industry: It is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of pyridine-3-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfonohydrazide group is crucial for its inhibitory action, as it can form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Pyridine-3-sulfonamide: Similar in structure but lacks the hydrazide group.
Pyridine-3-sulfonic acid: An oxidized form of pyridine-3-sulfonohydrazide.
Pyridine-3-sulfonyl chloride: A precursor in the synthesis of this compound .
Uniqueness: this compound is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This group allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research and industrial applications .
Properties
IUPAC Name |
pyridine-3-sulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-8-11(9,10)5-2-1-3-7-4-5/h1-4,8H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZJAMSRKPBNMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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